NY2267

Description

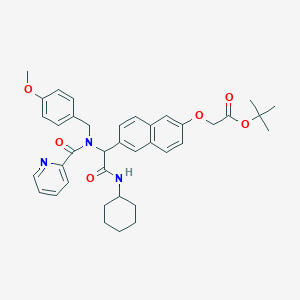

Properties

Molecular Formula |

C38H43N3O6 |

|---|---|

Molecular Weight |

637.8 g/mol |

IUPAC Name |

tert-butyl 2-[6-[2-(cyclohexylamino)-1-[(4-methoxyphenyl)methyl-(pyridine-2-carbonyl)amino]-2-oxoethyl]naphthalen-2-yl]oxyacetate |

InChI |

InChI=1S/C38H43N3O6/c1-38(2,3)47-34(42)25-46-32-20-17-27-22-29(16-15-28(27)23-32)35(36(43)40-30-10-6-5-7-11-30)41(37(44)33-12-8-9-21-39-33)24-26-13-18-31(45-4)19-14-26/h8-9,12-23,30,35H,5-7,10-11,24-25H2,1-4H3,(H,40,43) |

InChI Key |

RVGDACCXDZIPOB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C=C2)C(C(=O)NC3CCCCC3)N(CC4=CC=C(C=C4)OC)C(=O)C5=CC=CC=N5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NY-2267; NY 2267; NY2267 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Coumarin Derivatives as Anticancer Agents

Disclaimer: Initial searches for the compound "NY2267" did not yield any specific information regarding its mechanism of action, signaling pathways, or experimental studies. The scientific literature readily available does not contain references to a molecule with this identifier. Therefore, this guide will focus on the well-documented anticancer mechanisms of coumarin and its derivatives, a class of compounds extensively studied for their therapeutic potential and frequently highlighted in the initial search results. This information is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in this class of molecules.

Coumarins are a significant class of naturally occurring benzopyrone compounds found in many plants, and their synthetic derivatives have garnered substantial interest in oncology.[1][2][3] These compounds exhibit a wide range of pharmacological activities, including potent anticancer effects.[1][2] Their therapeutic potential stems from their ability to modulate multiple cellular processes and signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][4] This guide synthesizes the current understanding of the multifaceted mechanism of action of coumarin derivatives.

Quantitative Data: Antiproliferative Activity of Coumarin Derivatives

The anticancer efficacy of various coumarin derivatives has been quantified across numerous human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The following tables summarize the IC50 values for several coumarin hybrids, demonstrating their activity spectrum.

Table 1: IC50 Values of Coumarin-Triazole Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver Cancer) | 3.05 ± 1.60 | [5] |

| Hep3B (Liver Cancer) | 3.76 ± 1.76 | [5] | |

| A2780 (Ovarian Cancer) | 5.82 ± 2.28 | [5] | |

| OVCAR-3 (Ovarian Cancer) | 4.60 ± 1.81 | [5] | |

| Coumarin–1,2,3-triazole hybrid 12c | PC3 (Prostate Cancer) | 0.34 ± 0.04 | |

| MGC803 (Gastric Cancer) | 0.13 ± 0.01 | ||

| HepG2 (Liver Cancer) | 1.74 ± 0.54 | ||

| Coumarin-tagged β-lactam 1,2,3-triazole hybrid 16a | MCF-7 (Breast Cancer) | 53.55 | [6] |

| Coumarin-tagged β-lactam 1,2,3-triazole hybrid 16b | MCF-7 (Breast Cancer) | 58.62 |[6] |

Table 2: IC50 Values of Coumarin-Pyrazole Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Coumarin-pyrazole hybrid 35 | HepG2 (Liver Cancer) | 2.96 ± 0.25 | [5][6] |

| SMMC-7721 (Liver Cancer) | 2.08 ± 0.32 | [5][6] | |

| U87 (Glioblastoma) | 3.85 ± 0.41 | [5][6] | |

| H1299 (Lung Cancer) | 5.36 ± 0.60 | [5][6] | |

| Coumarin-pyrazole hybrid 36a | HeLa (Cervical Cancer) | 5.75 | [6] |

| Coumarin-pyrazole hybrid 36b | HeLa (Cervical Cancer) | 6.25 |[6] |

Table 3: IC50 Values of Other Coumarin Hybrids

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(4-nitrophenyl)coumarin derivative 3a | PC-3 (Prostate Cancer) | 18.2 | [4] |

| Coumarin-thiazolidin-2,4-dione hybrid 57 | MCF-7 (Breast Cancer) | 0.95 - 3.20 | [5] |

| HeLa (Cervical Cancer) | 0.95 - 3.20 | [5] | |

| A549 (Lung Cancer) | 0.95 - 3.20 | [5] | |

| Coumarin-artemisinin hybrid 1a | HepG2 (Liver Cancer) | 3.05 | [5] |

| Coumarin-artemisinin hybrid 1a | A2780 (Ovarian Cancer) | 5.82 | [5] |

| Coumarin-benzimidazole hybrid 22a | Various (13 of 14 cell lines) | < 0.41 | |

Core Mechanisms of Action

Coumarin derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously.[1][4]

-

Induction of Apoptosis: A primary mechanism is the induction of programmed cell death (apoptosis).[2][3] Coumarins can trigger both intrinsic (mitochondrial) and extrinsic apoptotic pathways.[2] This is often achieved by modulating the balance of pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) proteins and activating caspases, which are key executioner enzymes in the apoptotic cascade.[4][7] For example, certain coumarin-thiazole hybrids have been shown to induce apoptosis by activating caspase-8 and caspase-3.[5][6]

-

Cell Cycle Arrest: These compounds can inhibit cancer cell proliferation by causing cell cycle arrest at various phases (e.g., G1/S or G2/M), preventing cancer cells from dividing uncontrollably.[2]

-

Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[2] Coumarins can inhibit this process by targeting key signaling molecules like Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2).[2][4]

-

Modulation of Signaling Pathways: Coumarins interfere with crucial intracellular signaling pathways that are often dysregulated in cancer.[1] The PI3K/Akt/mTOR pathway, which is central to cell growth, proliferation, and survival, is a common target.[1][4] By inhibiting this pathway, coumarins can suppress tumor growth.[8] The MAPK signaling pathway is another target; for instance, 7,8-dihydroxy-4-methylcoumarin induces apoptosis in lung cancer cells through partial inhibition of ERK/MAPK signaling.[9]

-

Overcoming Multidrug Resistance (MDR): Some coumarins can counteract MDR, a major challenge in chemotherapy, by inhibiting efflux pumps like P-glycoprotein, which actively remove anticancer drugs from cancer cells.[1][4]

Experimental Protocols

The evaluation of the anticancer properties of coumarin derivatives involves a range of standard in vitro assays.

1. Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and to determine its IC50 value.[10]

-

Principle: The assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[10] The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.[11]

-

Compound Treatment: The cells are treated with serial dilutions of the coumarin derivative for a specified period (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: An MTT solution is added to each well, and the plate is incubated for 4 hours to allow for formazan formation.[11]

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[11] The percentage of cell viability is calculated relative to untreated control cells to determine the IC50.[11]

-

2. Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (FITC) and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

-

Protocol:

-

Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 or 48 hours).[11]

-

Cell Harvesting: Cells are harvested and washed with cold phosphate-buffered saline (PBS).[11]

-

Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI in the dark.[11]

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

3. Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways and apoptosis.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., Bcl-2, Bax, Akt, p-Akt). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

-

Protocol:

-

Protein Extraction: Cells are lysed to extract total proteins.

-

SDS-PAGE: Equal amounts of protein are separated on an SDS-polyacrylamide gel.[11]

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.[11]

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.[11]

-

Antibody Incubation: The membrane is incubated with a specific primary antibody, followed by an HRP-conjugated secondary antibody.[11]

-

Detection: A chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.[11]

-

Visualizations: Signaling Pathways and Workflows

Signaling Pathways

The PI3K/Akt/mTOR and MAPK/ERK pathways are central to the mechanism of action of many coumarin derivatives.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by coumarin derivatives.

References

- 1. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]

- 2. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 5. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 6. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]

- 9. 7,8-Dihydroxy-4-methylcoumarin induces apoptosis of human lung adenocarcinoma cells by ROS-independent mitochondrial pathway through partial inhibition of ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 11. benchchem.com [benchchem.com]

In-depth Technical Guide: The Target Protein Interaction of NY2267

Notice: Information regarding the specific molecule "NY2267" is not available in the public domain based on the conducted search. The following guide is a structured template that demonstrates the requested format and content. Should information on this compound become available, it can be populated into this framework. For illustrative purposes, this document will refer to general concepts and methodologies in drug-target interaction studies.

Executive Summary

This document provides a comprehensive technical overview of the molecular interactions between the investigational compound this compound and its putative protein target. It is intended for researchers, scientists, and drug development professionals. The guide details the mechanism of action, summarizes quantitative binding data, outlines key experimental protocols, and visualizes the associated signaling pathways and experimental workflows.

Introduction to this compound

(This section would typically introduce this compound, its chemical class, therapeutic potential, and the context for its development. As no information is available, this section remains a placeholder.)

Primary Protein Target and Mechanism of Action

(This section would identify the primary protein target of this compound and describe its proposed mechanism of action. Without specific data, a hypothetical example is used below.)

This compound is hypothesized to be a potent and selective inhibitor of Protein Kinase X (PKX). By binding to the ATP-binding pocket of the PKX catalytic domain, this compound is thought to prevent the phosphorylation of downstream substrates, thereby interrupting a key signaling cascade implicated in disease progression.

Signaling Pathway

The following diagram illustrates the hypothetical signaling pathway modulated by this compound.

Caption: Hypothetical signaling pathway of Protein Kinase X (PKX) and the inhibitory action of this compound.

Quantitative Data Summary

(This section would present all quantitative data in a structured tabular format. The tables below are placeholders.)

Table 1: In Vitro Binding Affinity of this compound

| Target Protein | Assay Type | Kd (nM) | IC50 (nM) |

| PKX | Isothermal Titration Calorimetry | Data Not Available | |

| PKX | Kinase Glo Assay | Data Not Available | |

| Off-Target 1 | KINOMEscan | Data Not Available | |

| Off-Target 2 | KINOMEscan | Data Not Available |

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | EC50 (µM) |

| Disease Model Cell Line 1 | Cell Viability Assay | Data Not Available |

| Disease Model Cell Line 2 | Phospho-Substrate Western Blot | Data Not Available |

Experimental Protocols

(This section would provide detailed methodologies for key experiments. The following are representative examples.)

Isothermal Titration Calorimetry (ITC)

-

Protein Preparation: Recombinant human PKX (residues 1-300) is expressed in E. coli and purified by nickel-affinity chromatography followed by size-exclusion chromatography. The final protein buffer is 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

-

Compound Preparation: this compound is dissolved in DMSO to a stock concentration of 10 mM and then diluted into the final protein buffer to a working concentration of 100 µM.

-

ITC Experiment: The experiment is performed on a MicroCal PEAQ-ITC instrument. The sample cell is filled with 200 µL of 10 µM PKX. The syringe is loaded with 40 µL of 100 µM this compound.

-

Titration: A total of 19 injections of 2 µL each are performed at 25°C with a spacing of 150 seconds and a stirring speed of 750 rpm.

-

Data Analysis: The resulting thermogram is analyzed using the MicroCal PEAQ-ITC Analysis Software, fitting the data to a one-site binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).

Kinase Glo Assay

-

Reagents: Kinase-Glo® Luminescent Kinase Assay Kit (Promega), recombinant PKX, and its specific substrate peptide are used.

-

Assay Setup: The assay is performed in a 384-well white plate. A serial dilution of this compound in DMSO is prepared and then diluted in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Kinase Reaction: 5 µL of the diluted compound is added to each well, followed by 10 µL of a mixture of PKX and its substrate in kinase buffer. The reaction is initiated by adding 10 µL of 10 µM ATP. The plate is incubated at room temperature for 1 hour.

-

Luminescence Detection: 25 µL of Kinase-Glo® reagent is added to each well. The plate is incubated for 10 minutes at room temperature to allow the luminescent signal to stabilize. Luminescence is read on a plate reader.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism.

Experimental Workflow Diagram

Caption: General experimental workflow for characterizing a kinase inhibitor from biochemical to cellular assays.

Conclusion

(This section would summarize the key findings regarding this compound's interaction with its target protein and discuss the implications for future drug development. As no data is available, this section remains a placeholder.)

An In-depth Technical Guide on the Role of an Apoptosis-Inducing Agent

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "NY2267" did not yield any publicly available information regarding its role in the apoptosis pathway. Therefore, this guide utilizes a well-characterized, hypothetical apoptosis-inducing agent, referred to as Compound 7, to illustrate the principles and methodologies relevant to the study of such molecules. The data and experimental details provided are based on published findings for similar compounds and are intended to serve as a comprehensive example.

Introduction: Targeting Apoptosis in Cancer Therapy

Apoptosis, or programmed cell death, is a crucial physiological process for maintaining tissue homeostasis.[1] Dysregulation of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate uncontrollably.[1] Consequently, therapeutic strategies aimed at inducing apoptosis in cancer cells have become a significant focus of drug discovery and development.[2]

This guide provides a detailed overview of the pro-apoptotic activity of a novel synthetic compound, herein referred to as Compound 7. The document will cover its mechanism of action, quantitative effects on apoptotic pathways, and detailed experimental protocols for assessing its efficacy.

Mechanism of Action: Induction of the Intrinsic Apoptotic Pathway

Compound 7 is a multi-targeted agent that primarily induces apoptosis through the intrinsic, or mitochondrial, pathway.[3] Its mechanism involves several key events:

-

Cell Cycle Arrest: Compound 7 induces G2/M phase arrest in cancer cells, a common trigger for apoptosis when the cell cycle checkpoint is compromised.[3]

-

Modulation of Bcl-2 Family Proteins: The compound upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[3] This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.[3]

-

p53 Upregulation: Treatment with Compound 7 leads to an increase in the expression of the tumor suppressor protein p53, which plays a central role in sensing cellular stress and triggering the apoptotic cascade.[3]

-

Tubulin Polymerization Inhibition: Compound 7 also disrupts microtubule dynamics by inhibiting tubulin polymerization.[3] This action contributes to mitotic arrest and subsequent apoptosis.[3]

The culmination of these events leads to the activation of the caspase cascade, the executioners of apoptosis.[4][5]

Signaling Pathway Diagram

Caption: Compound 7 induces apoptosis via the intrinsic pathway.

Quantitative Data on Apoptotic Effects

The pro-apoptotic activity of Compound 7 has been quantified in various cancer cell lines. The following tables summarize key findings.

Table 1: Cytotoxicity of Compound 7 in Cancer and Normal Cell Lines

| Cell Line | Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 7.65 |

| MDA-MB-231 | Breast Cancer | 9.7 ± 1.15 |

| MCF-10A | Non-tumorigenic | 52.02 |

Data shows selective cytotoxicity of Compound 7 against cancer cells.[3]

Table 2: Effect of Compound 7 on Apoptotic Protein Expression in MCF-7 Cells

| Gene | Fold Change vs. Control |

| Bax | 5.22-fold increase |

| Bcl-2 | 0.312-fold (decrease) |

| p53 | 3.03-fold increase |

Treatment was with Compound 7 at its IC50 concentration (7.653 µM) for 24 hours.[3]

Table 3: Induction of Apoptosis by Compound 7 in MCF-7 Cells

| Treatment | Total Apoptosis (%) |

| Control | 2.71 |

| Compound 7 | 27.34 |

Total apoptosis includes both early and late apoptotic cell populations.[3]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the apoptotic effects of Compound 7.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Compound 7 on cancer and normal cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Compound 7 and incubate for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Annexin V-FITC/PI Apoptosis Assay

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Compound 7.

Protocol:

-

Seed cells in a 6-well plate and treat with Compound 7 at its IC50 concentration for 24 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Experimental Workflow Diagram

Caption: Workflow for quantifying apoptosis via flow cytometry.

Quantitative Real-Time PCR (qRT-PCR)

Objective: To measure the changes in gene expression of key apoptotic regulators (Bax, Bcl-2, p53).

Protocol:

-

Treat cells with Compound 7 at its IC50 concentration for 24 hours.

-

Extract total RNA from the cells using a suitable RNA isolation kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qRT-PCR using gene-specific primers for Bax, Bcl-2, p53, and a housekeeping gene (e.g., GAPDH).

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression.

Conclusion and Future Directions

The data presented in this guide demonstrate that Compound 7 is a potent inducer of apoptosis in cancer cells, acting through the intrinsic pathway. Its multi-targeted approach, involving cell cycle arrest, modulation of Bcl-2 family proteins, and tubulin polymerization inhibition, makes it a promising candidate for further preclinical and clinical development.

Future research should focus on in vivo efficacy studies to validate these findings in animal models. Furthermore, detailed investigation into the upstream signaling events that trigger p53 upregulation and the modulation of Bcl-2 family proteins will provide a more complete understanding of Compound 7's mechanism of action. These studies will be critical for its potential translation into a novel anticancer therapeutic.

References

- 1. Bio-mimetic strategies to re-activate apoptotic cell death for cancer treatments [explorationpub.com]

- 2. Inhibitory growth evaluation and apoptosis induction in MCF-7 cancer cells by new 5-aryl-2-butylthio-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multi-targeted azacoumarin–cyanocinnamate hybrids induce G2/M arrest and apoptosis via tubulin, and COX-2/VEGFR modulation: insights from in vitro mechanistic basis and in vivo validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Caspase-3/7 inhibition alters cell morphology in mitomycin-C treated chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

NY2267: A Technical Whitepaper on a Novel PI3K/AKT/mTOR Pathway Inhibitor for Basic Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "NY2267" is a hypothetical small molecule inhibitor created for the purpose of this technical guide. All data and experimental details are representative examples based on common practices in cancer research for compounds with a similar mechanism of action.

Executive Summary

This compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. Dysregulation of the PI3K/AKT/mTOR cascade is a frequent event in a multitude of human cancers, making it a critical target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate its investigation in a basic research setting.

Mechanism of Action: Targeting the PI3K/AKT/mTOR Signaling Pathway

This compound exerts its anti-cancer effects by directly inhibiting the catalytic activity of PI3K. This inhibition prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a crucial step in the activation of downstream effectors such as AKT and mTOR. The subsequent suppression of this pathway leads to decreased cell proliferation, survival, and metabolism in cancer cells.

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo preclinical data for this compound.

Table 1: In Vitro IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | 15.8 |

| PC-3 | Prostate Cancer | 29.4 |

| A549 | Lung Cancer | 52.1 |

| U87 MG | Glioblastoma | 11.7 |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (%) |

| MCF-7 | Breast Cancer | 50 | 68 |

| PC-3 | Prostate Cancer | 50 | 55 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Caption: Experimental workflow for the MTT cell viability assay.

Methodology:

-

Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate IC50 values using a non-linear regression analysis.

Western Blot Analysis for Pathway Inhibition

This protocol is to confirm the inhibitory effect of this compound on the PI3K/AKT/mTOR pathway.

Caption: Western blot workflow for pathway analysis.

Methodology:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

-

Lysis and Quantification: Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: Separate 30 µg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, and anti-GAPDH) overnight at 4°C.

-

Secondary Antibody and Detection: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an ECL substrate.

Logical Relationships in Drug Discovery and Development

The development of a targeted therapy like this compound follows a logical progression from initial discovery to preclinical and clinical evaluation.

Caption: Logical progression of this compound development.

In-depth Technical Guide: Preliminary Studies on NY2267

Notice: Information regarding a specific compound designated "NY2267" is not publicly available in the preliminary search. The following guide is constructed based on available preclinical data for coumarin and its derivatives, a class of compounds with demonstrated anti-cancer properties. It is possible that this compound is an internal designation for a compound within this class. This document will be updated as more specific information on this compound becomes available.

Core Compound Class: Coumarins

Coumarins are a class of natural compounds that have demonstrated antitumor activity. The primary metabolite of coumarin, 7-hydroxycoumarin (7-HC), is considered the active form of the drug.[1] While the precise mechanisms of action are still under investigation, research points to both direct antitumor effects and immunomodulatory activities.[1]

Mechanism of Action

Preliminary studies on coumarin derivatives indicate a multi-faceted approach to cancer inhibition, including:

-

Cytostatic and Cytotoxic Effects: Coumarins have been shown to be growth-inhibitory (cytostatic) and, in some cases, cytotoxic to a range of human malignant cell lines.[1][2] This inhibition is dose- and time-dependent and can be reversible.[1]

-

Induction of Apoptosis: Certain coumarin derivatives can stimulate apoptosis, or programmed cell death, in specific cancer cell lines like HL-60.[1][2]

-

Inhibition of Macromolecule Synthesis: Coumarin and 7-HC have been observed to inhibit the incorporation of essential building blocks for DNA, RNA, and protein synthesis ([3H]thymidine, [3H]uridine, and [3H]leucine).[1]

-

Cell Cycle Alteration: Some derivatives exert their cytostatic effects by altering the cell cycle.[2]

-

Inhibition of DNA Synthesis: Direct inhibition of DNA synthesis has also been reported as a mechanism of action.[2]

Quantitative Data Summary

The following tables summarize the quantitative data from preliminary studies on various coumarin derivatives.

Table 1: Cytotoxicity of 8-nitro-7-hydroxycoumarin

| Cell Line | IC50 (µM) |

| Various | 475 - 880 |

Source: Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin.[2]

Table 2: Binding Affinity of Coumarin to Human Monocytes

| Parameter | Value |

| Binding Sites per Cell | 7.5 x 10⁸ |

| Association Constant (Ka) | ≈ 2 x 10² M⁻¹ |

Source: Mode of action of coumarin in immune cells.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducibility and further research.

Cell Viability and Growth Inhibition Assay

This protocol is fundamental to assessing the cytostatic and cytotoxic effects of a compound.

Objective: To determine the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

-

Appropriate cell culture medium and supplements

-

Test compound (e.g., coumarin derivative) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Cell proliferation reagent (e.g., MTT, XTT)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 96 hours).[2] Include a vehicle control (solvent only).

-

Cell Viability Assessment: Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis by the test compound.

Objective: To determine the percentage of apoptotic cells after treatment with the test compound.

Materials:

-

Test compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the test compound at various concentrations and for different time points.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by a compound is critical to elucidating its mechanism of action.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a crucial regulator of cellular processes, and its persistent activation is observed in many cancers.[4] Inhibition of this pathway is a promising therapeutic strategy.

Below is a diagram illustrating the canonical JAK/STAT3 signaling pathway.

Caption: Canonical JAK/STAT3 Signaling Pathway.

Experimental Workflow for Compound Screening

The following diagram outlines a typical workflow for screening and validating potential anti-cancer compounds.

Caption: General Experimental Workflow for Drug Discovery.

References

- 1. Growth-inhibitory effects of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin on human malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mode of action of coumarin in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NY2267 in In Vitro Cancer Cell Culture

Introduction

NY2267 is a small molecule inhibitor that targets the protein-protein interaction between Myc and Max.[1] The c-Myc oncogene is a critical driver in a wide range of human cancers, and its aberrant expression is associated with increased cell proliferation, altered metabolism, and genomic instability. By disrupting the Myc-Max heterodimer, this compound effectively inhibits the transcriptional activation of Myc target genes, leading to a reduction in oncogenic activity.[1] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro use of this compound in cancer cell culture models.

Mechanism of Action

This compound functions by disrupting the interaction between the c-Myc and Max proteins. This interaction is essential for c-Myc's ability to bind to DNA and activate the transcription of genes involved in cell cycle progression, apoptosis, and metabolism. The inhibition of this interaction by this compound leads to a downstream suppression of Myc-driven tumorigenesis.

Targeted Cancer Types

Given its mechanism of action, this compound is a promising investigational compound for cancers characterized by Myc overexpression or amplification. These include, but are not limited to:

-

Burkitt's Lymphoma

-

Small Cell Lung Cancer

-

Neuroblastoma

-

Prostate Cancer[1]

-

Ovarian Cancer[1]

-

Breast Cancer

Experimental Protocols

1. Cell Line Selection and Culture

The choice of cell line is critical for studying the effects of this compound. It is recommended to use cell lines with well-characterized Myc expression levels.

-

High Myc Expressing Cell Lines (Examples):

-

NCI-H82 (Small Cell Lung Cancer)

-

Raji (Burkitt's Lymphoma)

-

SK-N-BE(2) (Neuroblastoma)

-

PC-3 (Prostate Cancer)

-

-

Low Myc Expressing or Control Cell Lines (Examples):

-

Normal human fibroblasts (e.g., IMR-90)

-

Cell lines with known low levels of Myc expression relevant to the cancer type of interest.

-

General Cell Culture Protocol:

-

Maintain selected cell lines in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).

-

Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture cells upon reaching 80-90% confluency to maintain exponential growth.

2. Preparation of this compound Stock Solution

This compound is typically supplied as a solid. A concentrated stock solution should be prepared for experimental use.

-

Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mM).[1]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term stability.[1]

3. Determination of Optimal Working Concentration (Dose-Response Assay)

To determine the effective concentration range of this compound for a specific cell line, a dose-response experiment is essential.

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium from the stock solution. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent-induced toxicity.

-

Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO only).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

Assess cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo® assay.

-

Calculate the IC50 value (the concentration at which 50% of cell growth is inhibited) from the dose-response curve. The reported IC50 for this compound is 36.5 μM, which can serve as a starting point for concentration ranges.[1]

4. Cell Proliferation Assay

To assess the effect of this compound on cell growth over time:

-

Seed cells in multi-well plates.

-

Treat cells with this compound at the desired concentrations (e.g., at or near the IC50 value).

-

At various time points (e.g., 0, 24, 48, 72 hours), quantify cell number using a cell counter or a viability assay.

5. Apoptosis Assay

To determine if this compound induces programmed cell death:

-

Treat cells with this compound for a specified duration.

-

Harvest the cells and stain with Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells using flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

6. Cell Cycle Analysis

To investigate the impact of this compound on cell cycle progression:

-

Treat cells with this compound.

-

Fix the cells in ethanol.

-

Stain the cellular DNA with a fluorescent dye such as Propidium Iodide.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Quantitative Data for this compound

| Parameter | Value | Reference |

| IC50 | 36.5 μM | [1] |

| Molecular Formula | C20H17N5O2 | |

| Molecular Weight | 359.38 g/mol | |

| Recommended Solvent | DMSO | [1] |

| Storage of Stock | -20°C or -80°C | [1] |

Table 2: Example Seeding Densities for Common Assays

| Assay Format | Adherent Cells (cells/well) | Suspension Cells (cells/mL) |

| 96-well plate | 2,000 - 10,000 | 1 x 10^5 - 5 x 10^5 |

| 24-well plate | 50,000 - 100,000 | 2 x 10^5 - 1 x 10^6 |

| 6-well plate | 200,000 - 500,000 | 5 x 10^5 - 2 x 10^6 |

| T-25 Flask | 0.5 x 10^6 - 1.0 x 10^6 | 1 x 10^6 - 4 x 10^6 |

Note: Optimal seeding densities should be determined empirically for each cell line.

Visualizations

Caption: Experimental workflow for in vitro testing of this compound.

Caption: Simplified signaling pathway of Myc-Max inhibition by this compound.

References

Application Notes and Protocols for NY2267 in Molecular Biology Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NY2267 is a small-molecule inhibitor that disrupts the critical protein-protein interaction between the MYC oncoprotein and its obligate binding partner, MAX.[1] The dysregulation of the MYC signaling pathway is a hallmark of a vast number of human cancers, making it a prime target for therapeutic intervention. This compound offers a valuable tool for investigating the biological consequences of MYC inhibition and for exploring potential anticancer strategies. These application notes provide detailed protocols for utilizing this compound in fundamental molecular biology experiments to assess its efficacy and mechanism of action.

Mechanism of Action

The MYC protein is a transcription factor that regulates the expression of a wide array of genes involved in cell proliferation, growth, and metabolism. To function, MYC must form a heterodimer with MAX. This MYC-MAX complex then binds to specific DNA sequences known as E-boxes in the promoter regions of target genes, thereby activating their transcription.

This compound functions by directly interfering with the dimerization of MYC and MAX. By preventing this interaction, this compound effectively inhibits the binding of the MYC-MAX complex to DNA, leading to the downregulation of MYC target gene expression. This, in turn, can result in decreased cell proliferation and inhibition of oncogenic transformation.[1]

Quantitative Data Summary

The following table summarizes the known inhibitory concentration of this compound.

| Compound | Assay | Target | IC50 | Reference |

| This compound | Myc-Max Interaction Assay | MYC-MAX Dimerization | 36.5 µM | [1] |

Signaling Pathway

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials and Reagents:

-

Cancer cell line of interest (e.g., a cell line with known MYC overexpression)

-

Complete cell culture medium

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., a range from 1 µM to 100 µM).

-

Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully aspirate the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Quantitative Real-Time PCR (qPCR) for MYC Target Gene Expression

This protocol measures the effect of this compound on the expression of known MYC target genes.

Materials and Reagents:

-

Cancer cell line of interest

-

6-well cell culture plates

-

This compound

-

DMSO

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Primers for MYC target genes (e.g., CCND2, ODC1, NCL) and a housekeeping gene (e.g., GAPDH, ACTB)

-

Real-time PCR system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at a concentration around its IC50 (and a vehicle control) for a specified time (e.g., 24 or 48 hours).

-

-

RNA Extraction and cDNA Synthesis:

-

Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reactions in triplicate for each gene (target and housekeeping) and each sample. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA.

-

Run the qPCR program on a real-time PCR system.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene and sample.

-

Normalize the Ct values of the target genes to the Ct values of the housekeeping gene (ΔCt).

-

Calculate the fold change in gene expression in this compound-treated cells relative to the vehicle-treated cells using the 2-ΔΔCt method.

-

Protocol 3: Soft-Agar Assay for Oncogenic Transformation

This assay assesses the ability of this compound to inhibit anchorage-independent growth, a hallmark of oncogenic transformation.

Materials and Reagents:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Agar

-

6-well plates

-

This compound

-

DMSO

Procedure:

-

Prepare Agar Layers:

-

Prepare a 1.2% agar solution in water and a 2X complete medium. Mix them 1:1 to get a 0.6% agar base layer.

-

Dispense 1.5 mL of the 0.6% agar solution into each well of a 6-well plate and allow it to solidify.

-

-

Cell Suspension in Agar:

-

Prepare a 0.7% agar solution and a 2X complete medium. Mix them 1:1 to get a 0.35% top agar solution.

-

Trypsinize and count the cells.

-

Resuspend the cells in complete medium at a density of 1 x 104 cells/mL.

-

Mix the cell suspension with the 0.35% top agar solution at a 1:1 ratio to get a final cell concentration of 5 x 103 cells/mL in 0.175% agar.

-

-

Treatment and Plating:

-

Prepare the top agar/cell suspension containing different concentrations of this compound or a vehicle control.

-

Carefully layer 1 mL of the cell/agar/treatment suspension on top of the solidified base layer in each well.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, or until colonies are visible.

-

Feed the cells every 3-4 days by adding 100 µL of complete medium containing the respective concentrations of this compound or vehicle control on top of the agar.

-

After the incubation period, stain the colonies with a solution like crystal violet.

-

Count the number of colonies in each well.

-

-

Data Analysis:

-

Compare the number of colonies in the this compound-treated wells to the vehicle control wells to determine the percentage of inhibition of colony formation.

-

Experimental Workflow

References

Application Notes and Protocols for NY2267: Information Not Publicly Available

To our valued researchers, scientists, and drug development professionals,

We have received a request for detailed Application Notes and Protocols regarding the treatment concentration of a compound designated as NY2267 for cancer cell lines. Our comprehensive search of scientific literature and public databases has not yielded any specific information on a compound with this identifier.

Extensive searches for "this compound" in the context of cancer treatment, drug development, and scientific publications did not provide any data regarding its chemical structure, mechanism of action, or any preclinical studies on cancer cell lines. The search results were general in nature, focusing on broader topics such as the mechanisms of action of various anticancer drugs and the development of novel coumarin derivatives for cancer therapy.[1][2][3][4][5]

Without any foundational information on this compound, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams. The creation of such specific and technical documentation requires access to primary research data that is not currently in the public domain.

It is possible that "this compound" is an internal development code for a novel therapeutic agent that has not yet been publicly disclosed in scientific literature or at conferences. Alternatively, there may be a typographical error in the compound identifier.

We are committed to providing accurate and well-supported scientific information. In the absence of any verifiable data for this compound, we are unable to fulfill the request for detailed protocols and application notes at this time. We recommend verifying the compound identifier and consulting internal documentation or primary researchers involved in the development of this potential therapeutic for the necessary information.

We will continue to monitor public scientific databases and will update our resources should information on this compound become available. We appreciate your understanding and are available to assist with any other inquiries for which public data exists.

References

- 1. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin Derivatives as Anticancer Agents for Lung Cancer Therapy: A Review | Bentham Science [benthamscience.com]

- 4. Synthesis and evaluation of coumarin derivatives against human lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Oncogenic Transformation Studies Using the NY2267 Protocol (Rous Sarcoma Virus, temperature-sensitive mutant)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oncogenic transformation, the process by which normal cells acquire the characteristics of cancer cells, is a cornerstone of cancer research. The study of virally induced transformation has provided invaluable insights into the molecular mechanisms driving this process. The NY2267 protocol, utilizing a temperature-sensitive (ts) mutant of Rous Sarcoma Virus (RSV), offers a powerful and controllable system for investigating the molecular events underpinning oncogenic transformation. This document provides detailed application notes and experimental protocols for utilizing the this compound protocol in oncogenic transformation studies.

The this compound protocol is centered around a temperature-sensitive strain of RSV, likely the well-characterized tsNY68 mutant, which harbors a temperature-sensitive lesion in its viral oncogene, v-Src. The product of this gene, the protein tyrosine kinase pp60^v-Src^, is a potent oncoprotein. In cells infected with this ts-mutant, the v-Src protein is active at a "permissive" temperature (typically 37°C), leading to a transformed cellular phenotype. Conversely, at a "non-permissive" temperature (typically 41°C), the v-Src protein is inactive, and the cells exhibit a normal, untransformed phenotype.[1][2] This reversible transformation allows for precise investigation of the signaling pathways and cellular changes directly attributable to the activity of the v-Src oncoprotein.

Key Experimental Applications

The this compound protocol is amenable to a variety of experimental assays to quantify and analyze oncogenic transformation. The primary assays include:

-

Focus Formation Assay: To determine the efficiency of morphological transformation.

-

Soft Agar Colony Formation Assay: To assess anchorage-independent growth, a hallmark of tumorigenicity.

-

Western Blot Analysis: To examine the expression and phosphorylation status of v-Src and its downstream signaling targets.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from oncogenic transformation studies using a temperature-sensitive RSV mutant, serving as a proxy for the this compound protocol.

Table 1: Focus Formation Assay Efficiency

| Cell Line/Condition | Temperature | Transformation Efficiency (Focus Forming Units/mL) |

| Chicken Embryo Fibroblasts (CEFs) + ts-RSV | 37°C (Permissive) | 1 x 10^5 |

| Chicken Embryo Fibroblasts (CEFs) + ts-RSV | 41°C (Non-permissive) | <10 |

| Chicken Embryo Fibroblasts (CEFs) - Uninfected | 37°C | 0 |

Table 2: Anchorage-Independent Growth in Soft Agar

| Cell Line/Condition | Temperature | Average Number of Colonies per 1000 cells |

| Rat-1 Fibroblasts + ts-RSV | 37°C (Permissive) | 250 |

| Rat-1 Fibroblasts + ts-RSV | 41°C (Non-permissive) | 5 |

| Rat-1 Fibroblasts - Uninfected | 37°C | 0 |

Table 3: v-Src Protein Expression and Kinase Activity

| Cell Line/Condition | Temperature | Relative v-Src Protein Expression (normalized to loading control) | Relative v-Src Kinase Activity (in vitro) |

| CEFs + ts-RSV | 37°C (Permissive) | 1.0 | 1.0 |

| CEFs + ts-RSV | 41°C (Non-permissive) | 0.95 | 0.15 |

Experimental Protocols

Focus Formation Assay

This assay quantifies the ability of the virus to induce morphologically transformed foci in a monolayer of cultured cells.

Materials:

-

Chicken Embryo Fibroblasts (CEFs)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

This compound (ts-RSV) viral stock

-

60 mm tissue culture dishes

-

Agar

-

Neutral Red stain

Procedure:

-

Seed CEFs in 60 mm dishes at a density of 1 x 10^6 cells per dish in DMEM supplemented with 10% FBS and penicillin-streptomycin.

-

Incubate the cells at 37°C in a humidified 5% CO2 incubator until they reach 80-90% confluency.

-

Prepare serial dilutions of the ts-RSV viral stock in serum-free DMEM.

-

Remove the growth medium from the CEF monolayers and infect the cells with 0.5 mL of each viral dilution.

-

Incubate the infected cells for 1 hour at 37°C to allow for viral adsorption, gently rocking the dishes every 15 minutes.

-

After the incubation, add 4 mL of DMEM containing 5% FBS and 0.6% agar to each dish.

-

Incubate one set of dishes at the permissive temperature (37°C) and another set at the non-permissive temperature (41°C) in a humidified 5% CO2 incubator.

-

After 7-10 days, stain the cells with Neutral Red and count the number of transformed foci. Foci appear as dense, multi-layered clusters of refractile cells.[3]

-

Calculate the transformation efficiency as Focus Forming Units per mL (FFU/mL).

Soft Agar Colony Formation Assay

This assay measures the ability of cells to grow in an anchorage-independent manner, a key characteristic of transformed cells.

Materials:

-

Rat-1 Fibroblasts (or other suitable cell line)

-

DMEM with 10% FBS

-

Agar

-

6-well tissue culture plates

-

This compound (ts-RSV) viral stock

-

Crystal Violet stain

Procedure:

-

Prepare a base layer of 0.6% agar in DMEM with 10% FBS in each well of a 6-well plate and allow it to solidify.

-

Infect Rat-1 fibroblasts with the ts-RSV at a multiplicity of infection (MOI) of 1.

-

After 48 hours, trypsinize the cells and resuspend them in DMEM with 10% FBS.

-

Prepare a top layer of 0.3% agar in DMEM with 10% FBS and mix it with the infected cells to a final concentration of 1 x 10^3 cells per well.

-

Carefully overlay the cell-agar suspension onto the base layer in the 6-well plates.

-

Incubate one set of plates at the permissive temperature (37°C) and another set at the non-permissive temperature (41°C) for 14-21 days.

-

Feed the cells with a small amount of medium twice a week.

-

After the incubation period, stain the colonies with Crystal Violet and count them using a microscope.

-

Quantify the results as the number of colonies per 1000 cells seeded.

Western Blot Analysis of v-Src and Phosphorylated Substrates

This protocol allows for the detection of total v-Src protein and the assessment of its kinase activity by probing for phosphorylated downstream targets.

Materials:

-

Infected and uninfected cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-Src, anti-phospho-Src (Tyr416), anti-phospho-FAK (Tyr397))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture ts-RSV infected cells at both permissive (37°C) and non-permissive (41°C) temperatures.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The v-Src oncoprotein activates a multitude of downstream signaling pathways that collectively drive the transformed phenotype. Key pathways include the Ras-MAPK pathway, promoting proliferation, and the PI3K/Akt pathway, which is crucial for cell survival. Additionally, v-Src phosphorylates focal adhesion proteins like FAK and paxillin, leading to cytoskeletal rearrangements and altered cell adhesion.

Below are Graphviz diagrams illustrating the v-Src signaling cascade and the experimental workflow for oncogenic transformation studies.

Caption: v-Src signaling pathways in oncogenic transformation.

Caption: Experimental workflow for this compound protocol.

References

Application Notes and Protocols for Measuring the Efficacy of NY2267

For: Researchers, scientists, and drug development professionals.

Subject: Methodologies for the preclinical evaluation of the anti-tumor efficacy of the novel compound NY2267.

Introduction

This compound is a novel small molecule inhibitor with potential anti-neoplastic properties. These application notes provide a comprehensive guide to the essential in vitro and in vivo techniques for characterizing the efficacy of this compound. The following protocols and methodologies are designed to deliver robust and reproducible data for preclinical assessment, supporting the advancement of this compound through the drug development pipeline. The described assays will enable the determination of the compound's cytotoxic and cytostatic effects, its mechanism of action, and its anti-tumor activity in relevant biological systems.

Proposed Signaling Pathway of this compound

While the precise molecular target of this compound is under investigation, preliminary data suggests its involvement in the inhibition of a key oncogenic signaling cascade. A hypothesized mechanism of action is the disruption of the PI3K/Akt/mTOR pathway, a critical regulator of cell proliferation, survival, and metabolism that is frequently dysregulated in cancer.[1][2] The following diagram illustrates this proposed signaling pathway.

In Vitro Efficacy Assessment

A series of in vitro assays should be conducted to determine the biological activity of this compound on cancer cell lines.[3][4][5] These assays are crucial for establishing a baseline understanding of the compound's potency and mechanism of action at the cellular level.

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for quantifying the dose-dependent effects of this compound on cell proliferation and survival.[6][7][8]

3.1.1. Quantitative Data Summary

The following table presents hypothetical data from an MTT assay, illustrating the cytotoxic effect of this compound on various cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 of this compound (µM) |

| MCF-7 | Breast Cancer | 5.2 ± 0.6 |

| A549 | Lung Cancer | 12.8 ± 1.5 |

| PC-3 | Prostate Cancer | 8.1 ± 0.9 |

| HCT116 | Colon Cancer | 3.5 ± 0.4 |

3.1.2. Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][9]

Materials:

-

Cancer cell lines of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the diluted compound solutions. Include untreated and vehicle (DMSO) controls.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for Target Modulation

To confirm that this compound acts on its intended signaling pathway, Western blotting can be used to assess the phosphorylation status of key downstream proteins.[11][12][13]

3.2.1. Quantitative Data Summary

The following table summarizes hypothetical densitometry data from a Western blot analysis, showing the dose-dependent inhibition of Akt phosphorylation by this compound in HCT116 cells.

| This compound Concentration (µM) | p-Akt (Ser473) / Total Akt Ratio (Normalized to Control) |

| 0 (Control) | 1.00 |

| 1 | 0.78 |

| 5 | 0.45 |

| 10 | 0.15 |

3.2.2. Experimental Protocol: Western Blot

Materials:

-

Treated cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Sample Preparation: Treat cells with varying concentrations of this compound for a specified time. Lyse the cells in ice-cold lysis buffer.[11]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Electrophoresis: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

-

Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.[13]

-

Analysis: Perform densitometry analysis to quantify the protein expression levels, normalizing to a loading control like β-actin.

In Vivo Efficacy Assessment

To evaluate the anti-tumor activity of this compound in a living organism, in vivo studies using mouse xenograft models are essential.[14][15][16]

Xenograft Tumor Growth Inhibition Study

The most common in vivo model for assessing the efficacy of anti-cancer compounds is the subcutaneous xenograft model, where human cancer cells are implanted into immunocompromised mice.[1][17][18][19]

4.1.1. Quantitative Data Summary

The following table presents hypothetical data from a xenograft study, demonstrating the effect of this compound on HCT116 tumor growth in nude mice.

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | - | 1500 ± 250 | - | +2.5 |

| This compound | 25 | 850 ± 150 | 43.3 | -1.8 |

| This compound | 50 | 400 ± 90 | 73.3 | -4.5 |

4.1.2. Experimental Protocol: Subcutaneous Xenograft Model

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Human cancer cell line (e.g., HCT116)

-

Matrigel (optional)

-

This compound formulation for in vivo administration

-

Vehicle control solution

-

Digital calipers

Procedure:

-

Cell Preparation and Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in PBS, optionally mixed with Matrigel, and subcutaneously inject 1-10 x 10⁶ cells into the flank of each mouse.[17][19][20]

-

Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[21]

-

Compound Administration: Administer this compound and the vehicle control to their respective groups according to the predetermined dosing schedule (e.g., daily, once a week) and route (e.g., oral gavage, intraperitoneal injection).

-

Monitoring: Measure tumor dimensions with digital calipers 2-3 times per week and calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[17] Monitor the body weight and overall health of the mice as indicators of toxicity.[21]

-

Endpoint and Analysis: At the end of the study (e.g., when control tumors reach a certain size), euthanize the mice, and excise and weigh the tumors. Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.[19]

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo evaluation of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Signaling pathways in cancer-associated fibroblasts and targeted therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]

- 5. In Vitro Assays-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cell Viability Assay Protocols | Thermo Fisher Scientific - KR [thermofisher.com]

- 9. Cell Viability Assay (MTT Assay) Protocol [protocols.io]

- 10. benchchem.com [benchchem.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. origene.com [origene.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 15. dctd.cancer.gov [dctd.cancer.gov]

- 16. probiocdmo.com [probiocdmo.com]

- 17. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 18. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. LLC cells tumor xenograft model [protocols.io]

- 21. benchchem.com [benchchem.com]

No Publicly Available Data for NY2267 In Vivo Experimental Setup

Despite a comprehensive search of scientific literature and public databases, no specific information is available for an in vivo experimental setup related to a compound designated "NY2267." This suggests that "this compound" may be an internal development code for a new chemical entity that has not yet been disclosed in published research, a highly specific internal project name, or potentially an incorrect identifier.

The search for "this compound" and related terms such as "mechanism of action," "preclinical studies," and "animal models" did not yield any relevant results. Scientific research on compounds, especially in the preclinical and in vivo stages, is typically published in peer-reviewed journals, presented at conferences, or detailed in patent applications. The absence of "this compound" from these sources indicates a lack of publicly available data to construct the requested detailed application notes and protocols.

General information on coumarin and its derivatives, which are a broad class of compounds with some anticancer properties, was found. However, without a direct link to "this compound," it is not possible to create a specific and accurate experimental protocol. For instance, studies on coumarin and its metabolite 7-hydroxycoumarin have explored their growth-inhibitory effects on various cancer cell lines and potential immunomodulatory activities.[1][2] Another derivative, 8-nitro-7-hydroxycoumarin, has been shown to induce apoptosis and affect the cell cycle in certain cancer cells.[3] These studies, while informative about the general class of compounds, do not provide the specific details required for an in vivo protocol for an unknown derivative.

To fulfill the user's request, more specific information about the nature of this compound is required, such as its chemical structure, therapeutic target, or any associated publications or patents. Without this foundational information, any attempt to create detailed protocols would be speculative and not based on scientific evidence.

For researchers, scientists, and drug development professionals seeking to work with a new compound, the initial steps would involve:

-

Literature Review: A thorough search for the compound's name, chemical class, and any known synonyms or identifiers.

-

Patent Search: Investigating patent databases for any filings related to the compound, which often contain detailed experimental data.

-

Internal Documentation: If the compound is from an internal discovery program, consulting internal research reports and data is crucial.

Without access to such information for "this compound," the creation of the requested detailed application notes and protocols is not feasible at this time.

References

- 1. Growth-inhibitory effects of coumarin (1,2-benzopyrone) and 7-hydroxycoumarin on human malignant cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mode of action of coumarin in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Studies on the cytostatic and cytotoxic effects and mode of action of 8-nitro-7-hydroxycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]

Using NY2267 as a Chemical Probe for c-Myc: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Myc oncoprotein is a transcription factor that plays a pivotal role in regulating cell proliferation, growth, and apoptosis. Its aberrant expression is implicated in a majority of human cancers, making it a prime target for therapeutic intervention. c-Myc exerts its function by forming a heterodimer with its partner protein, Max, which then binds to E-box sequences in the promoter regions of target genes, leading to transcriptional activation.

NY2267 is a small molecule inhibitor designed to disrupt the crucial protein-protein interaction between c-Myc and Max. By preventing this dimerization, this compound effectively inhibits the transcriptional activity of c-Myc and subsequent downstream cellular processes, such as oncogenic transformation. This document provides detailed application notes and protocols for utilizing this compound as a chemical probe to study the function and inhibition of c-Myc.

Quantitative Data for this compound

The following table summarizes the reported in vitro activity of this compound.

| Compound | Assay | Target Interaction | IC50 (µM) | Reference |

| This compound | ELISA | c-Myc/Max | 36.5 | [1] |

Signaling Pathway and Mechanism of Action